Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate
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Overview
Description
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate is an aromatic ketone.
Scientific Research Applications
Synthesis and Protection in Nucleic Acid Research
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate finds application in nucleic acid research. For instance, a study by Kempe et al. (1982) demonstrates its use in the selective benzoylation of the 2'-hydroxyl group of ribonucleosides. This process is critical for the preparation of protected ribonucleosides, which are then utilized in the solid-phase synthesis of RNA and DNA-RNA mixtures, enhancing the ability to synthesize and study these vital biomolecules (Kempe et al., 1982).
Catalysis in Organic Reactions
In organic chemistry, the compound plays a role in catalytic processes. For example, Suh et al. (1992) explored its involvement in the Cu(II)- or Ni(II)-catalyzed deacylation of methyl esters and N,N-dimethyl amides. The study reveals its significance in efficient catalysis through the cooperation between metal ions and the benzoyl carboxyl group, indicating its potential in facilitating various organic reactions (Suh et al., 1992).
Natural Product Isolation and Characterization
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate is also found in natural product research. Mazzeu et al. (2017) isolated this compound from the ethanolic extract of Piper fuligineum. Such studies are crucial for the discovery and characterization of new natural products, potentially leading to the development of new drugs or materials (Mazzeu et al., 2017).
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used in the synthesis of complex molecules. For instance, Walkup and Cunningham (1987) utilized a protected form of this compound for the synthesis of the C27 – C30 moiety of oscillatoxin A, a significant step in drug development and medicinal chemistry research (Walkup & Cunningham, 1987).
Material Science and Nanotechnology
In material science, such compounds are often explored for their potential in creating new materials. For example, Campos et al. (2015) investigated the use of similar molecules in the creation of polymeric and solid lipid nanoparticles for sustained release in agricultural applications. Such studies open pathways for advanced materials with specific properties like controlled release (Campos et al., 2015).
Environmental Science
Lastly, in environmental science, compounds like methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate play a role in the study of degradation processes. For instance, Rudolphi et al. (2004) explored the anaerobic degradation of cresols, where compounds with similar structures were likely involved in microbial metabolism pathways, highlighting their environmental significance (Rudolphi et al., 2004).
properties
Product Name |
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate |
InChI |
InChI=1S/C15H20O3/c1-9(2)8-13(16)14-11(4)10(3)6-7-12(14)15(17)18-5/h6-7,9H,8H2,1-5H3 |
InChI Key |
OYSMRNJJZRRGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C(=O)CC(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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